6Pml6KB249
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Overview
Description
Preparation Methods
The synthesis of LM-1484 involves several steps. One of the key steps includes the reduction of 3-(4-fluorobenzoyl)propionic acid using aluminum chloride in dichloromethane and a borane/tert-butylamine complex to yield an intermediate alcohol. This intermediate is then converted into an aldehyde by reacting with 4-hydroxybenzaldehyde in the presence of triphenylphosphine in tetrahydrofuran . Industrial production methods for LM-1484 typically involve similar synthetic routes but on a larger scale, ensuring the purity and yield of the final product.
Chemical Reactions Analysis
LM-1484 undergoes various chemical reactions, including:
Oxidation: LM-1484 can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: The compound can be reduced using common reducing agents such as sodium borohydride.
Substitution: LM-1484 can undergo substitution reactions, particularly in the presence of nucleophiles.
Common reagents used in these reactions include aluminum chloride, dichloromethane, borane/tert-butylamine complex, and triphenylphosphine . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
LM-1484 has a wide range of scientific research applications:
Chemistry: It is used as a reference compound in studies involving leukotriene receptor antagonists.
Biology: LM-1484 is used to study the biological pathways involving the CysLT1 receptor.
Medicine: The compound is investigated for its potential therapeutic effects in conditions related to leukotriene pathways.
Industry: LM-1484 is used in the development of new drugs and therapeutic agents.
Mechanism of Action
LM-1484 exerts its effects by binding to the CysLT1 receptor, thereby blocking the action of leukotrienes. This antagonistic action prevents the activation of the receptor by leukotrienes, which are involved in inflammatory responses. The molecular targets of LM-1484 include the CysLT1 receptor and related pathways .
Comparison with Similar Compounds
LM-1484 is unique in its high affinity for 3H-LTC4 sites and its specific antagonistic action on the CysLT1 receptor. Similar compounds include other leukotriene receptor antagonists such as montelukast and zafirlukast. LM-1484 stands out due to its higher affinity and specific binding characteristics .
Properties
CAS No. |
197506-02-8 |
---|---|
Molecular Formula |
C28H24N4O3 |
Molecular Weight |
464.5 g/mol |
IUPAC Name |
8-[(E)-2-[4-(4-phenylbutoxy)phenyl]ethenyl]-2-(2H-tetrazol-5-yl)chromen-4-one |
InChI |
InChI=1S/C28H24N4O3/c33-25-19-26(28-29-31-32-30-28)35-27-22(10-6-11-24(25)27)15-12-21-13-16-23(17-14-21)34-18-5-4-9-20-7-2-1-3-8-20/h1-3,6-8,10-17,19H,4-5,9,18H2,(H,29,30,31,32)/b15-12+ |
InChI Key |
KBTDCXSSQDGWLL-NTCAYCPXSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)CCCCOC2=CC=C(C=C2)/C=C/C3=C4C(=CC=C3)C(=O)C=C(O4)C5=NNN=N5 |
Canonical SMILES |
C1=CC=C(C=C1)CCCCOC2=CC=C(C=C2)C=CC3=C4C(=CC=C3)C(=O)C=C(O4)C5=NNN=N5 |
Origin of Product |
United States |
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